REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[S:11](Cl)(=[O:13])=[O:12]>O1CCCC1>[CH3:2][C:1]([NH:5][S:11]([C:7]1[S:6][CH:10]=[CH:9][CH:8]=1)(=[O:13])=[O:12])([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
8.35 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)S(=O)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×80 mL)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried over molecular sieves
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica
|
Type
|
WASH
|
Details
|
eluting with 25% ethyl acetate-hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)NS(=O)(=O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.62 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |